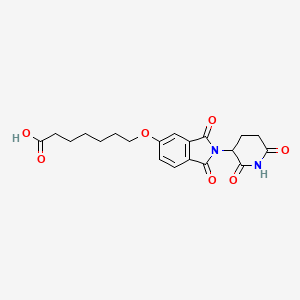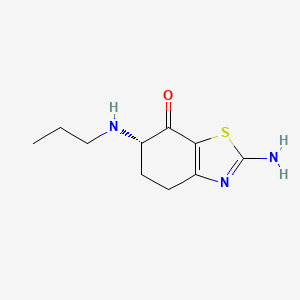
5SK2KC2Yva
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5SK2KC2Yva” is a bicyclic compound with the molecular formula C10H15N3OS
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “5SK2KC2Yva” involves multiple steps, starting with the preparation of the bicyclic core structure. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired compound. The process may involve:
Cyclization reactions: to form the bicyclic core.
Amination reactions: to introduce the amino groups.
Purification steps: to isolate the final product.
Industrial Production Methods: In an industrial setting, the production of “this compound” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: “5SK2KC2Yva” undergoes various chemical reactions, including:
Oxidation reactions: where the compound reacts with oxidizing agents to form oxidized derivatives.
Reduction reactions: involving reducing agents to yield reduced forms of the compound.
Substitution reactions: where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reactions: may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
“5SK2KC2Yva” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of “5SK2KC2Yva” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: and modulating their activity.
Interfering with cellular signaling pathways: to alter cellular functions.
Inducing or inhibiting gene expression: to produce specific biological effects
Comparison with Similar Compounds
2-amino-6-(propylamino)-5,6-dihydrobenzo(d): Shares a similar bicyclic structure.
Other bicyclic compounds: with similar functional groups and properties.
Uniqueness: Its unique structural features make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
2204518-89-6 |
|---|---|
Molecular Formula |
C10H15N3OS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(6S)-2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C10H15N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,12H,2-5H2,1H3,(H2,11,13)/t6-/m0/s1 |
InChI Key |
ZOCPEKBIHMIJSC-LURJTMIESA-N |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1=O)SC(=N2)N |
Canonical SMILES |
CCCNC1CCC2=C(C1=O)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


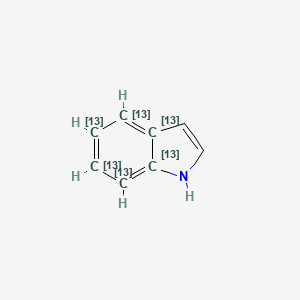
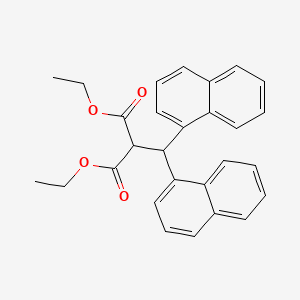
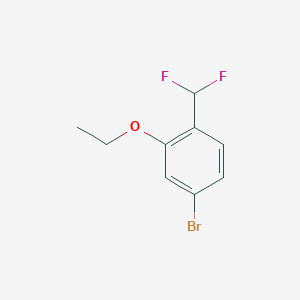


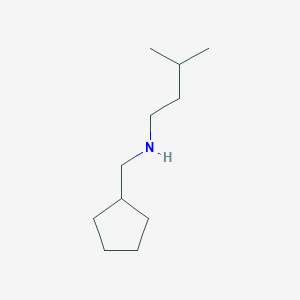
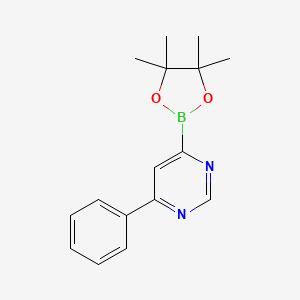
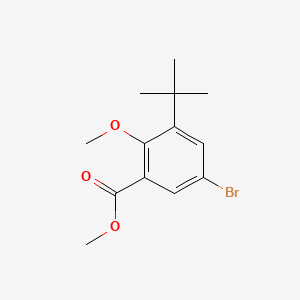

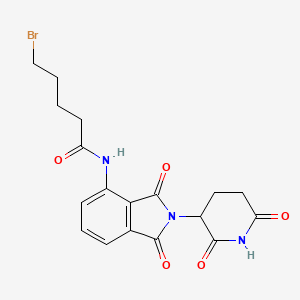
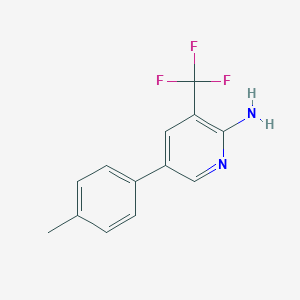
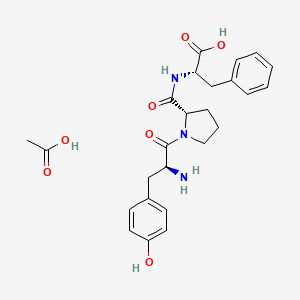
![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
